3-Hydroxyoctanoic acid

Description

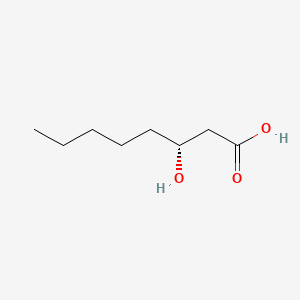

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the chemical properties of 3-hydroxyoctanoic acid

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxyoctanoic Acid

Introduction: Unveiling this compound

This compound (3-HOA), also known as 3-hydroxycaprylic acid, is a medium-chain hydroxy fatty acid with significant relevance across microbiology, human metabolism, and pharmacology. As a naturally occurring molecule, it serves as a monomeric building block for polyhydroxyalkanoates (PHAs), which are biodegradable biopolymers synthesized by various bacteria as carbon and energy reserves[1][2]. In humans, 3-HOA is an intermediate in the mitochondrial β-oxidation of fatty acids and has been identified as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B[3][4]. This role positions 3-HOA as a key signaling molecule in metabolic regulation, particularly in the control of lipolysis[5][6].

The presence of a chiral center at the C-3 position means the molecule exists as two distinct stereoisomers, (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid. This chirality is fundamentally important, as biological systems often exhibit high stereospecificity. For instance, the (R)-enantiomer is the form typically found in bacterial PHAs and is a crucial building block for synthesizing valuable chiral compounds[7][8][9]. Understanding the distinct chemical and physical properties of 3-HOA is therefore critical for researchers in drug development, metabolomics, and biotechnology. This guide provides a comprehensive overview of its core properties, reactivity, biological functions, and key analytical methodologies from the perspective of an application scientist.

Section 1: Core Chemical and Physical Properties

The functionality of 3-HOA is dictated by its molecular structure, which features an eight-carbon aliphatic chain, a carboxylic acid group, and a hydroxyl group at the β-position (C-3). This bifunctional nature governs its physical properties, solubility, and reactivity.

Summary of Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while experimental data is available, some values, particularly for pKa and logP, are often derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [1][10] |

| Molecular Weight | 160.21 g/mol | [1][10] |

| CAS Number | 14292-27-4 (for racemic mixture) | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [5][11] |

| Melting Point | 24-26 °C | [11] |

| Boiling Point | 165-170 °C | [11] |

| Density | 1.046 g/cm³ | [10] |

| Predicted Water Solubility | 13.6 g/L | [12][13] |

| Predicted pKa | 4.84 | [12][13] |

| Predicted logP | 1.44 | [12][13] |

Structure and Stereochemistry

The defining structural feature of 3-HOA is the chiral center at the C-3 carbon, which gives rise to two enantiomers: (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid. The absolute configuration of this stereocenter dictates the molecule's interaction with chiral environments such as enzymes and receptors. For example, the HCA3 receptor and bacterial PHA depolymerases exhibit stereoselectivity[3][9].

Section 2: Spectroscopic Profile

Characterization of 3-HOA relies on standard spectroscopic techniques. Understanding its spectral signature is essential for its identification and quantification in complex matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum would show characteristic signals for the aliphatic chain protons (approx. 0.9-1.6 ppm), a multiplet for the proton on the chiral carbon bearing the hydroxyl group (-CH(OH)-) around 4.0 ppm, and signals for the methylene protons adjacent to the carbonyl group (-CH₂COOH) around 2.4-2.6 ppm. The carboxylic acid proton is often broad and may exchange with solvent.

-

¹³C NMR : The carbon spectrum will display a signal for the carbonyl carbon around 175-180 ppm, a signal for the carbon bearing the hydroxyl group (~68 ppm), and a series of signals in the aliphatic region (14-40 ppm) corresponding to the other carbons in the chain[1].

-

-

Mass Spectrometry (MS) :

-

Electron Ionization (EI) for GC-MS : When analyzed by GC-MS (typically after esterification to its methyl ester), 3-HOA exhibits a characteristic fragmentation pattern. Key fragments arise from cleavage alpha to the hydroxyl group and McLafferty rearrangement.

-

Electrospray Ionization (ESI) for LC-MS : In ESI negative ion mode, 3-HOA is readily detected as the deprotonated molecule [M-H]⁻ at an m/z of 159.1.[1] Tandem MS (MS/MS) of this precursor ion yields characteristic product ions, which are crucial for definitive identification in metabolomics studies.

-

Section 3: Physicochemical Characteristics

-

Solubility : The molecule's amphipathic nature—a polar carboxylic acid head and a nonpolar eight-carbon tail—defines its solubility. It is soluble in organic solvents like ethanol, methanol, and chloroform, and sparingly soluble in water[6][11][14]. Its limited water solubility is a key consideration for designing aqueous buffers for biological assays, where the use of a co-solvent like DMSO may be necessary[5]. The predicted water solubility is 13.6 g/L[12].

-

Acidity (pKa) : As a carboxylic acid, 3-HOA is a weak acid. Its predicted pKa is approximately 4.84[12][13]. This means that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as the 3-hydroxyoctanoate anion. This ionization is critical for its interaction with receptors and its behavior in biological fluids.

Section 4: Reactivity and Stability

The chemical reactivity of 3-HOA is centered around its two functional groups: the secondary alcohol and the carboxylic acid.

-

Carboxylic Acid Reactions :

-

Esterification : It readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form esters. This reaction is the foundation of a common analytical derivatization strategy for GC-MS analysis, where it is converted to its methyl ester to increase volatility[15].

-

Amide Formation : The carboxylic acid can be activated (e.g., to an acyl chloride) and reacted with amines to form amides.

-

-

Secondary Alcohol Reactions :

-

Oxidation : The 3-hydroxy group can be oxidized to a ketone using standard oxidizing agents (e.g., chromic acid, PCC), yielding 3-oxooctanoic acid. This transformation is biologically relevant as it mirrors a step in fatty acid β-oxidation.

-

Dehydration : Under acidic conditions and heat, the alcohol can be eliminated to form an alkene, primarily oct-2-enoic acid.

-

-

Stability and Storage : this compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to be kept as a solid or in a dry, inert solvent at -20°C to prevent potential degradation[5][14].

Section 5: Biological Significance & Activity

3-HOA is more than a simple metabolic intermediate; it is an active signaling molecule.

Metabolic Role

3-HOA is a key intermediate in the β-oxidation of medium and long-chain fatty acids in the mitochondria. It is also found in human urine and can be a marker for certain metabolic disorders[1][13].

HCA₃ Receptor (GPR109B) Agonism

The most significant pharmacological property of 3-HOA is its role as an agonist for the HCA₃ receptor, a Gi protein-coupled receptor found in humans and higher primates[3][4]. This receptor is primarily expressed in adipocytes (fat cells) and immune cells[3].

-

Mechanism of Action : Upon binding of 3-HOA, the HCA₃ receptor activates the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). In adipocytes, this reduction in cAMP inhibits the activity of hormone-sensitive lipase, the key enzyme responsible for breaking down stored triglycerides (lipolysis)[5]. This anti-lipolytic effect is a crucial feedback mechanism to regulate fatty acid release into the bloodstream, particularly during conditions of increased β-oxidation like fasting or a ketogenic diet[3][5].

Antimicrobial Activity

Studies have shown that (R)-3-hydroxyoctanoic acid and its derivatives possess antimicrobial properties. The presence of the carboxylic acid group is essential for this activity, with demonstrated efficacy against a range of bacteria and fungi, including Candida albicans and Pseudomonas aeruginosa[2][7][16]. This opens avenues for its potential use as a bio-based antimicrobial agent.

Section 6: Experimental Protocols for Analysis

Accurate analysis of 3-HOA, particularly its enantiomers, is vital. The choice of protocol depends on the research question, sample matrix, and available instrumentation.

Protocol 1: Chiral Separation and Quantification by UHPLC-MS/MS

-

Causality : This method is the gold standard for enantiomer-specific quantification in complex biological samples like plasma or cell culture media. It combines the high resolving power of chiral chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry, eliminating the need for derivatization[17].

-

Methodology :

-

Sample Preparation (Protein Precipitation & Extraction) :

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled 3-HOA).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions :

-

UHPLC System : Coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Chiral Stationary Phase : A modern polysaccharide-based column, such as CHIRALPAK IA-U (1.6 µm) or equivalent[17].

-

Mobile Phase : An isocratic or gradient elution using acetonitrile and water with a small amount of acid modifier (e.g., 0.1% formic acid) to ensure proper ionization and peak shape. The exact ratio must be optimized for the specific column.

-

Flow Rate : Typically 0.3-0.5 mL/min.

-

Column Temperature : Maintained at a constant temperature (e.g., 25°C) for reproducibility.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), Negative.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transition : Monitor the transition from the precursor ion (m/z 159.1) to a characteristic product ion (e.g., m/z 113.1)[1]. A separate transition is used for the internal standard.

-

-

Quantification :

-

Generate a calibration curve using standards of known concentrations for both (R)- and (S)-enantiomers.

-

Calculate the concentration of each enantiomer in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.

-

-

Protocol 2: Cell-Based cAMP Assay for HCA₃ Receptor Activation

-

Causality : This functional assay directly measures the biological activity of 3-HOA at its receptor. By quantifying the inhibition of cAMP production, it provides a direct readout of Gi-pathway activation, allowing for the determination of potency (EC₅₀) and efficacy. This is a crucial experiment in drug discovery and chemical biology.

-

Methodology :

-

Cell Culture :

-

Use a cell line engineered to stably express the human HCA₃ (GPR109B) receptor (e.g., HEK293 or CHO cells). Culture cells in appropriate media until they reach 80-90% confluency.

-

-

Assay Procedure :

-

Seed the cells into a 96-well plate and allow them to attach overnight.

-

On the day of the assay, wash the cells with assay buffer (e.g., HBSS).

-

Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (buffer only).

-

Add the 3-HOA dilutions to the wells and pre-incubate for 15 minutes at 37°C.

-

Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

-

Incubate for an additional 30 minutes at 37°C.

-

-

Detection :

-

Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, FRET, or ELISA-based) according to the manufacturer's instructions[15].

-

-

Data Analysis :

-

Plot the measured cAMP concentration against the logarithm of the 3-HOA concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of 3-HOA that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

-

-

Conclusion

This compound is a multifaceted molecule whose chemical properties are integral to its diverse roles in nature and science. Its simple structure, featuring a chiral center, a carboxylic acid, and a hydroxyl group, gives rise to complex biological activity as a metabolic regulator, a signaling molecule via the HCA₃ receptor, and a potential antimicrobial agent. For researchers, a thorough understanding of its stereochemistry, reactivity, and spectroscopic signature is paramount. The application of robust analytical techniques, particularly chiral chromatography coupled with mass spectrometry, is essential to accurately dissect its function in complex biological systems and unlock its full potential in drug development and biotechnology.

References

- ChemBK. (2024). Octanoic acid, 3-hydroxy-.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26613, this compound.

- FooDB. (2011). Showing Compound this compound (FDB022761).

- O'Connor, K., et al. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 100(4), 1795-1806.

- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0001954).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312861, (R)-3-Hydroxyoctanoic acid.

- Offermanns, S., et al. (2014). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology, 5, 84.

- Wikipedia. (n.d.). This compound.

- Nikodinovic-Runic, J., et al. (2016). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 100(4), 1795-1806.

- MiMeDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (MMDBc0000398).

- ResearchGate. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds | Request PDF.

- NP-MRD. (2022). Showing NP-Card for this compound (NP0086822).

- Human Metabolome Database. (n.d.). Showing metabocard for (R)-3-Hydroxyoctanoic acid (HMDB0010722).

- de Eugenio, L. I., et al. (2007). Production of chiral (R)-3-hydroxyoctanoic acid monomers, catalyzed by Pseudomonas fluorescens GK13 poly(this compound) depolymerase. Applied and Environmental Microbiology, 73(17), 5558-5562.

Sources

- 1. This compound | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]

- 3. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Production of chiral (R)-3-hydroxyoctanoic acid monomers, catalyzed by Pseudomonas fluorescens GK13 poly(this compound) depolymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. chembk.com [chembk.com]

- 12. Showing Compound this compound (FDB022761) - FooDB [foodb.ca]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0001954) [hmdb.ca]

- 14. This compound, 3-Hydroxy fatty acid (CAS 14292-27-4) | Abcam [abcam.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources of 3-Hydroxyoctanoic Acid

Abstract

3-Hydroxyoctanoic acid (3-HO) is a beta-hydroxy fatty acid of significant interest due to its role as a key chiral monomer for biodegradable polymers, a bioactive signaling molecule, and a valuable precursor for chemical synthesis. This technical guide provides an in-depth exploration of the natural sources of 3-HO, targeting researchers, scientists, and professionals in drug development and biotechnology. We will delve into the primary microbial, animal, and plant-based origins of this compound, detail its biosynthetic pathways, present robust protocols for its extraction and analysis, and discuss its current and future applications. This document is structured to serve as a comprehensive resource, synthesizing technical data with practical, field-proven insights to facilitate research and development.

Introduction to this compound (3-HO)

This compound (C₈H₁₆O₃) is a medium-chain fatty acid characterized by a hydroxyl group on the third carbon (beta position). This structural feature imparts chirality, with the (R)-enantiomer being the most common in biological systems. Its significance spans multiple scientific domains:

-

Biopolymer Synthesis: (R)-3-hydroxyoctanoic acid is a primary monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable polyesters synthesized by various bacteria.[1][2] These bioplastics are valued for their thermoplastic and elastomeric properties, offering a sustainable alternative to petroleum-based plastics.[2]

-

Bioactive Signaling: In mammals, 3-HO acts as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA₃), also known as GPR109B.[3][4] This G protein-coupled receptor is involved in regulating lipolysis in adipocytes, highlighting the molecule's role in metabolic processes.[4]

-

Chemical Synthesis: The chiral nature of 3-HO makes it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.[1]

Given its broad utility, understanding and harnessing its natural sources is paramount for sustainable production and novel applications.

Primary Natural Sources of this compound

This compound is found across different biological kingdoms, though its concentration and form vary significantly.

Microbial Production: The Workhorses of 3-HO Synthesis

Bacteria are the most prolific and commercially viable source of 3-HO, primarily in the form of poly(3-hydroxyoctanoate) (PHO), a homopolymer of 3-HO, or as a component of other mcl-PHAs.[2][5]

Key Microbial Producers:

-

Pseudomonas species : Pseudomonas putida (often referred to by its former name, Pseudomonas oleovorans) is the most extensively studied and utilized bacterium for PHO production.[5][6] Strains like P. putida GPo1 can accumulate PHO up to 80% of their cellular dry weight under specific nutrient-limiting conditions.[5][7]

-

Comamonas testosteroni : This species can produce mcl-PHAs, including monomers of 3-HO, when cultivated on vegetable oils.[8]

-

Recombinant Escherichia coli : Metabolic engineering has enabled the production of 3-HO and other 3-hydroxyalkanoic acids in E. coli, a well-established industrial fermentation host.[9]

Mechanism of Accumulation: Bacteria synthesize and store PHAs as intracellular carbon and energy reserves, typically under conditions of nutrient stress (e.g., limitation of nitrogen, phosphorus, or oxygen) in the presence of an excess carbon source.[5][6] For Pseudomonas putida, sodium octanoate or octanoic acid is a common carbon feedstock for maximizing the yield of 3-HO monomers within the polymer.[5][6]

Animal Kingdom Sources

While not a source for bulk production, 3-HO is present as a free fatty acid in several animal-derived products and as an endogenous metabolite in humans.

-

Royal Jelly: This secretion from honeybees (Apis mellifera) contains a complex mixture of fatty acids, including 3-hydroxydecanoic acid and smaller quantities of 8-hydroxyoctanoic acid and this compound.[10][11][12] These compounds contribute to the unique biological properties of royal jelly.[10]

-

Endogenous Human Metabolite: this compound is a natural product of fatty acid β-oxidation in humans and can be detected in urine and plasma.[4][13] Its levels are observed to increase in response to ketogenic diets and strenuous exercise, reflecting shifts in lipid metabolism.[4][14]

Plant Kingdom Sources

The presence of 3-HO in the plant kingdom is less common but has been identified in specific contexts.

-

Orchid Pheromones: The oriental orchid Cymbidium floribundum emits a mixture of this compound and 10-hydroxy-(E)-2-decenoic acid as a signaling chemical to attract the Japanese honeybee (Apis cerana japonica).[3][8]

-

Metabolically Engineered Plants: Research has demonstrated the feasibility of producing mcl-PHAs in plants like Arabidopsis thaliana by introducing bacterial PHA biosynthesis genes.[8] This approach leverages the intermediates of peroxisomal fatty acid β-oxidation to synthesize the polymer.[8]

Comparative Overview of Natural Sources

| Source Category | Organism/Product Example | Form of 3-HO | Typical Concentration/Yield | Key Advantages | Key Limitations |

| Microbial | Pseudomonas putida | Polymer [Poly(3-hydroxyoctanoate)] | Up to 86% of PHA produced from octanoate[6] | High yield, scalable via fermentation, controlled production | Requires extraction and hydrolysis from biomass |

| Animal | Royal Jelly | Free Fatty Acid | Minor component[10][11] | Bioactive context, natural product | Very low yield, complex extraction, not scalable |

| Animal | Human Metabolite | Free Fatty Acid | Trace levels (endogenous) | Relevant for diagnostics and physiology | Not a production source |

| Plant | Cymbidium floribundum | Free Fatty Acid | Trace levels (volatile) | Unique ecological role | Not a production source |

| Plant | Engineered Arabidopsis | Polymer (mcl-PHA) | Research stage | Potential for agricultural-scale production | Low yields currently, complex genetic engineering |

Biosynthesis of (R)-3-Hydroxyoctanoic Acid

In bacteria like Pseudomonas putida, (R)-3-hydroxyoctanoic acid is synthesized as an intermediate and subsequently polymerized into PHO. The primary pathway involves the β-oxidation of fatty acids.

Key Steps in the Pathway:

-

Substrate Uptake: A suitable carbon source, such as octanoic acid, is transported into the bacterial cell.

-

Acyl-CoA Formation: The fatty acid is activated to its thioester derivative, octanoyl-CoA, by an acyl-CoA synthetase.

-

β-Oxidation Intermediate: Octanoyl-CoA enters the β-oxidation cycle. The first step, catalyzed by acyl-CoA dehydrogenase, is bypassed. Instead, an enoyl-CoA hydratase (PhaJ) converts intermediates of fatty acid synthesis or degradation into (R)-3-hydroxyacyl-CoA.

-

Polymerization: The key enzyme, PHA synthase (PhaC), catalyzes the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers into the PHO polymer chain, which is stored as insoluble granules within the cytoplasm.

Caption: Biosynthesis of Poly(3-hydroxyoctanoate) from Octanoic Acid.

Methodologies for Extraction and Analysis

Obtaining pure 3-HO from its most abundant source, bacterial biomass, requires a multi-step process involving polymer extraction followed by hydrolysis.

Experimental Protocol: Extraction and Hydrolysis of PHO from P. putida

This protocol describes a standard laboratory procedure for recovering 3-HO monomers from a PHO-accumulating bacterial culture.

I. PHO Polymer Extraction from Biomass

-

Cell Harvesting: Cultivate P. putida GPo1 in a suitable medium with octanoate as the carbon source and under nitrogen limitation to induce PHO accumulation.[5] Harvest the cells from the fermentation broth by centrifugation (e.g., 5,000 x g for 15 minutes).

-

Biomass Lysis & Digestion (Optional but recommended): Non-PHA cellular material can be removed using sodium hypochlorite solution or enzymatic digestion to increase the purity of the extracted polymer.

-

Solvent Extraction: a. Resuspend the cell pellet in a solvent capable of dissolving PHO, such as chloroform.[5] b. Stir the suspension for several hours at room temperature to ensure complete dissolution of the intracellular PHO granules. c. Separate the cellular debris from the PHO-containing solvent by centrifugation or filtration.

-

Polymer Precipitation: a. Add the clear PHO-chloroform solution dropwise into a non-solvent, such as cold ethanol or methanol (typically 10 volumes).[5] b. The PHO polymer will precipitate as a white, fibrous solid. c. Recover the precipitated PHO by filtration and dry it under a vacuum to a constant weight.[5]

II. Hydrolysis of PHO to (R)-3-Hydroxyoctanoic Acid Monomers

-

Acid or Base Hydrolysis: a. Suspend the purified PHO polymer in a solution of strong acid (e.g., H₂SO₄ in methanol for methanolysis) or a strong base (e.g., NaOH). b. Heat the mixture under reflux for several hours to break the polyester bonds. Causality Note: Acidic methanolysis yields the methyl ester of 3-HO, which is ideal for subsequent GC-MS analysis. Basic hydrolysis yields the sodium salt of 3-HO, which can be acidified to obtain the free acid.

-

Enzymatic Hydrolysis: a. Alternatively, use a purified PHA depolymerase, such as the one from Pseudomonas fluorescens GK13, for a milder and more specific hydrolysis.[15] b. Incubate the PHO polymer with the enzyme in a suitable buffer (e.g., 20 mM phosphate buffer, pH 8.0) at 30°C.[15] This method directly yields the chiral (R)-3-HO monomer.[15]

-

Product Extraction: a. Following hydrolysis, neutralize the solution (if necessary) and extract the 3-HO (or its methyl ester) into an organic solvent like diethyl ether or ethyl acetate. b. Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 3-HO product.

Analytical Workflow for Identification and Quantification

Accurate characterization of 3-HO is critical for quality control and research.

I. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is the gold standard for identifying and quantifying 3-HO. The compound is typically derivatized (e.g., methylated or silylated) to increase its volatility for gas chromatography.

-

Workflow:

-

Derivatization: React the extracted 3-HO with a derivatizing agent (e.g., BF₃-methanol for methylation).

-

Injection: Inject the derivatized sample into the GC.

-

Separation: The methyl-3-hydroxyoctanoate is separated from other components on a capillary column (e.g., a DB-5 column).

-

Detection & Identification: The mass spectrometer fragments the eluted compound, producing a characteristic mass spectrum that can be compared to a library standard for unambiguous identification.

-

Quantification: Use an internal standard to quantify the concentration of 3-HO based on the peak area.

-

Sources

- 1. Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]

- 8. This compound, 14292-27-4 [thegoodscentscompany.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel fatty acids from the royal jelly of honeybees (Apis mellifera, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0001954) [hmdb.ca]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(this compound) Depolymerase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 3-Hydroxyoctanoic Acid

Introduction

3-Hydroxyoctanoic acid (3-HOA) is a medium-chain, beta-hydroxy fatty acid that has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines, including microbiology, materials science, and human physiology.[1][2] Initially identified as a microbial metabolite and a constituent of bacterial cell walls, its known biological roles have expanded to include being a fundamental building block for biodegradable polymers and a signaling molecule in human metabolic regulation.[1][3] This guide provides a comprehensive historical and technical overview of 3-HOA, tracing its discovery from a microbial curiosity to a key player in both industrial biotechnology and mammalian cell signaling. We will delve into the key scientific milestones, the evolution of analytical and synthetic methodologies, and the causal reasoning behind the experimental choices that have shaped our current understanding of this versatile molecule.

A Molecule of Microbial Origin: Early Discoveries

The story of this compound is intrinsically linked to the study of bacterial energy storage and cell envelope components. Long before 3-HOA was individually characterized, its polymeric form was observed, setting the stage for its eventual discovery.

The Dawn of Bioplastics: Lemoigne and the Discovery of Polyhydroxyalkanoates (PHAs)

In 1926, the French microbiologist Maurice Lemoigne, while working with the bacterium Bacillus megaterium, made a seminal discovery.[4] He identified intracellular granules that were later characterized as a polyester of 3-hydroxybutyrate, which he named poly-β-hydroxybutyrate (PHB), the simplest form of a class of biopolymers now known as polyhydroxyalkanoates (PHAs).[5] Lemoigne's work was pioneering, representing the first description of a bio-based plastic.[4] However, with the abundance of inexpensive petroleum-based plastics, his discovery remained a scientific curiosity for several decades.[4] The oil crisis of the 1970s reignited interest in sustainable alternatives, bringing PHAs, and by extension their monomeric constituents, back into the scientific spotlight.[4]

Identification of this compound as a PHA Monomer and LPS Component

While the initial focus was on short-chain-length PHAs like PHB, later research uncovered a broader diversity of these polymers. Medium-chain-length PHAs (mcl-PHAs), composed of 3-hydroxy fatty acid monomers with six to fourteen carbon atoms, were subsequently discovered. This compound was identified as a common monomer in the mcl-PHAs produced by various bacteria, particularly of the Pseudomonas genus.[1]

Concurrently, researchers investigating the structure of lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria, also encountered 3-hydroxy fatty acids. The lipid A portion of LPS, which is responsible for its endotoxic activity, was found to be acylated with various fatty acids, including 3-hydroxy fatty acids. Early studies on the composition of Pseudomonas aeruginosa lipid A revealed the presence of 3-hydroxydecanoic acid and 3-hydroxydodecanoic acid.[6] While the presence of this compound in the lipid A of all Pseudomonas species is not universal, its role as a key constituent of other bacterial components was becoming increasingly evident.[7][8]

The first formal documentation of this compound in the scientific literature appeared in 1988.[2]

A Paradigm Shift: this compound in Mammalian Physiology

For much of its scientific history, this compound was primarily considered a microbial product. However, in 2009, a groundbreaking discovery transformed our understanding of its biological significance, revealing its role as a signaling molecule in humans.

The Deorphanization of GPR109B: A New Role in Metabolic Regulation

In the early 2000s, with the sequencing of the human genome, numerous G protein-coupled receptors (GPCRs) were identified for which the endogenous ligands were unknown; these were termed "orphan" receptors. One such receptor was GPR109B (also known as Hydroxycarboxylic Acid Receptor 3 or HCA3), which is predominantly expressed in adipocytes (fat cells).[3] In 2009, a pivotal study identified this compound as the endogenous ligand for GPR109B.[3] This "deorphanization" was a significant breakthrough, as it established a physiological role for 3-HOA in mammals.

The study demonstrated that this compound activates GPR109B, leading to an anti-lipolytic effect in human adipocytes.[3] This means that 3-HOA can inhibit the breakdown of fats, a crucial process in energy homeostasis. This discovery positioned this compound as a key signaling molecule in a negative feedback loop regulating fat metabolism. Under conditions of increased fatty acid oxidation, such as fasting or a ketogenic diet, the levels of this compound rise, which in turn activates GPR109B to temper the rate of lipolysis.[3]

GPR109B signaling cascade initiated by this compound.

The Evolution of Analytical and Synthetic Methodologies

Our understanding of this compound has been intrinsically linked to the development of analytical and synthetic chemistry techniques.

From Classical Separation to Modern Spectrometry: The Analysis of this compound

The early analysis of fatty acids relied on classical methods such as fractional distillation and crystallization. These techniques were laborious and often lacked the resolution to separate closely related fatty acids. The advent of gas chromatography (GC) in the 1950s revolutionized fatty acid analysis, allowing for the separation of complex mixtures with high efficiency.

The coupling of GC with mass spectrometry (GC-MS) provided an even more powerful tool for the definitive identification and quantification of fatty acids, including 3-hydroxy fatty acids.[9] GC-MS has been instrumental in the analysis of 3-HOA in various biological matrices, from bacterial cultures to human plasma.[9][10] Modern analytical protocols often involve a derivatization step to increase the volatility of the hydroxy acid, followed by GC-MS analysis.[11] More recently, liquid chromatography-mass spectrometry (LC-MS) techniques have also been developed for the analysis of hydroxy fatty acids, offering alternative separation and ionization methods.[12][13]

| Analytical Technique | Principle | Application to 3-HOA Analysis | Historical Context |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Separation of derivatized 3-HOA from other fatty acids. | Widely adopted for fatty acid analysis from the 1950s onwards. |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Identification and quantification of 3-HOA based on its unique mass spectrum. | Coupled with GC (GC-MS) for definitive analysis. |

| Liquid Chromatography (LC) | Separation based on partitioning between a mobile and stationary phase. | Analysis of 3-HOA without derivatization. | Increasingly used in modern lipidomics. |

The Chemical Synthesis of this compound: From Classical Reactions to Modern Catalysis

The ability to chemically synthesize this compound has been crucial for confirming its structure, studying its biological activity, and providing standards for analytical studies. One of the classical methods for the synthesis of β-hydroxy esters, and by extension β-hydroxy acids, is the Reformatsky reaction, first reported in 1887. This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.

Modern synthetic methods offer greater control over stereochemistry and yield. These approaches often employ chiral catalysts to produce enantiomerically pure (R)- or (S)-3-hydroxyoctanoic acid, which is important for studying its specific biological activities.

Evolution of synthetic approaches for this compound.

Experimental Protocols

Quantification of this compound in Biological Samples by GC-MS

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, cell culture media).

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of an internal standard (e.g., deuterated this compound).

-

-

Extraction:

-

Acidify the sample with a suitable acid (e.g., HCl).

-

Extract the lipids with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

-

Heat the sample to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Separate the components on a suitable capillary column.

-

Monitor for the characteristic ions of the TMS-derivatized this compound and the internal standard.

-

-

Quantification:

-

Construct a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[11]

-

Conclusion

The journey of this compound from its initial discovery as a component of bacterial polymers and cell walls to its recognition as a key signaling molecule in human metabolism is a testament to the interconnectedness of scientific disciplines. Its history highlights the importance of fundamental research in microbiology and analytical chemistry in paving the way for significant discoveries in human physiology. As research continues, the full extent of this compound's biological roles and its potential therapeutic applications are yet to be fully elucidated, making it a molecule of enduring scientific interest.

References

- Bhat, R., et al. (1991). Characterization of lipid A from Pseudomonas aeruginosa O-antigenic B band lipopolysaccharide by 1D and 2D NMR and mass spectral analysis. Journal of Biological Chemistry, 266(16), 10490-10498.

- Ernst, R. K., et al. (2007). Unique Lipid A Modifications in Pseudomonas aeruginosa Isolated from the Airways of Patients with Cystic Fibrosis. The Journal of Infectious Diseases, 196(9), 1352–1355.

- Gao, Y., et al. (2017). Fatty acid composition of total lipid extracts from Pseudomonas aeruginosa strains. Journal of Bacteriology, 199(15), e00202-17.

- Cigana, C., et al. (2009).

- PAGEV. (n.d.). Bio-based plastics.

- Ernst, R. K., et al. (2006). Pseudomonas aeruginosa Lipid A Structural Variants Induce Altered Immune Responses. American Journal of Respiratory Cell and Molecular Biology, 35(5), 583-591.

- Szponar, B., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods, 50(3), 283-289.

- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243.

- Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092.

- Minkler, P. E., et al. (2016). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipidomics, 12(1), 1-10.

- Palmeiro-Sánchez, T., & O'Connor, K. (2022). Polyhydroxyalkanoate bio-production and its rise as biomaterial of the future. Journal of Biotechnology, 348, 10-25.

- Gertsman, I., & Gangoiti, J. A. (2020). Analytical methods for the determination of fatty acid esters of hydroxy fatty acids (FAHFAs) in biological samples, plants and foods. Biomolecules, 10(8), 1092.

- Ahmed, K., et al. (2009). Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry, 284(33), 21928-21933.

- PubChem. (n.d.). (R)-3-Hydroxyoctanoic acid.

- PubChem. (n.d.). This compound.

- Natural Products Magnetic Resonance Database. (2022). This compound (NP0086822).

Sources

- 1. This compound | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for this compound (NP0086822) [np-mrd.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pagev.org [pagev.org]

- 5. Polyhydroxyalkanoate bio-production and its rise as biomaterial of the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of lipid A from Pseudomonas aeruginosa O-antigenic B band lipopolysaccharide by 1D and 2D NMR and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unique Lipid A Modifications in Pseudomonas aeruginosa Isolated from the Airways of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxyoctanoic Acid: Structure, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid is a naturally occurring beta-hydroxy fatty acid that has garnered significant interest in the scientific community.[1] As a key metabolic intermediate and signaling molecule, its intricate stereochemistry and diverse biological activities present both challenges and opportunities in the realm of drug discovery and development. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, stereochemical nuances, biological functions, synthesis, and analytical characterization.

Molecular Structure and Physicochemical Properties

This compound is an eight-carbon saturated fatty acid with a hydroxyl group located at the C-3 position (the beta-carbon).[2] This structural feature classifies it as a medium-chain fatty acid and a beta-hydroxy acid.[3] The presence of both a carboxylic acid and a hydroxyl group makes it a chiral molecule, existing as two distinct stereoisomers: (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid.[1][4]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-hydroxycaprylic acid, β-hydroxyoctanoic acid | [1] |

| CAS Number (racemic) | 14292-27-4 | [1] |

| CAS Number (R)-enantiomer | 44987-72-6 | [1] |

| CAS Number (S)-enantiomer | 33796-86-0 | [5] |

The Critical Role of Stereochemistry

The chirality of this compound is of paramount importance as the two enantiomers can exhibit distinct biological activities. While research on the specific activities of both enantiomers is ongoing, the (R)-enantiomer is the form predominantly found in nature, particularly in bacterial polyhydroxyalkanoates (PHAs).[1] It is also the (R)-enantiomer that is recognized as an important building block in the biomedical and pharmaceutical fields.[1]

While direct comparative studies on the HCA3 receptor are not extensively detailed in the provided results, the principle of stereospecificity is well-established for related receptors. For instance, (R)-3-hydroxybutyrate is twice as potent as its (S)-enantiomer at the HCA2 receptor, a close homolog of HCA3.[6] This suggests that the stereochemistry of the hydroxyl group is a critical determinant for receptor binding and activation.

Biological Significance and Therapeutic Potential

This compound is not merely a metabolic intermediate but also an active signaling molecule with a range of biological effects.

Endogenous Agonist of the HCA3 Receptor

The primary signaling function of this compound is mediated through its action as an endogenous agonist of the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B.[1][7] HCA3 is a G-protein coupled receptor (GPCR) belonging to the Gi/o family.[7] The activation of HCA3 by this compound initiates a signaling cascade that has significant physiological consequences.

Upon binding of this compound, the HCA3 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which ultimately leads to the activation of the ERK1/2 MAP kinase pathway.

Anti-lipolytic Effects and Metabolic Regulation

One of the key physiological roles of HCA3 activation is the inhibition of lipolysis in adipocytes.[8] During conditions of increased fatty acid β-oxidation, such as fasting or a ketogenic diet, the levels of this compound rise.[8] This increase in this compound then acts as a negative feedback signal by activating HCA3, which in turn suppresses the breakdown of fats in adipose tissue. This mechanism is crucial for maintaining metabolic homeostasis. The potential to modulate lipolysis makes HCA3 an attractive target for the treatment of metabolic disorders such as dyslipidemia and obesity.

Antimicrobial Activity

(R)-3-hydroxyoctanoic acid and its derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi.[9] The presence of the carboxylic acid group is essential for this activity.[9] Studies have reported Minimum Inhibitory Concentration (MIC) values for (R)-3-hydroxyoctanoic acid against various microorganisms.

| Microorganism | MIC (mM) |

| Staphylococcus aureus | 2.8 - 7.0 |

| Escherichia coli | 2.8 - 7.0 |

| Candida albicans | 0.1 - 6.3 |

| Microsporum gypseum | 0.1 - 6.3 |

(Data synthesized from[9])

Furthermore, (R)-3-hydroxyoctanoic acid has been shown to inhibit quorum sensing-regulated pyocyanin production in the opportunistic pathogen Pseudomonas aeruginosa.[9] This suggests a potential role for this compound derivatives in combating bacterial virulence and biofilm formation.

Biosynthesis of (R)-3-Hydroxyoctanoic Acid

In bacteria, (R)-3-hydroxyoctanoic acid is a key monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters that serve as intracellular carbon and energy storage compounds. The biosynthesis of (R)-3-hydroxyacyl-CoA, the precursor to PHA, is intimately linked to the fatty acid beta-oxidation pathway.

During the beta-oxidation of fatty acids, a series of enzymatic reactions sequentially shortens the fatty acyl-CoA chain.[3][10][11] The key steps leading to the formation of a 3-hydroxyacyl-CoA intermediate are:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the fatty acyl-CoA, forming a trans-Δ²-enoyl-CoA.[11]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of a 3-hydroxyacyl-CoA.[3] Importantly, in the canonical beta-oxidation pathway, this produces the (S)-stereoisomer.[12]

-

Epimerization/Isomerization: For the synthesis of PHAs, which require the (R)-enantiomer, bacteria possess specific enzymes, such as (R)-specific enoyl-CoA hydratases (PhaJ), that can directly produce (R)-3-hydroxyacyl-CoA from the enoyl-CoA intermediate, or epimerases that can convert the (S)- to the (R)-form.

Synthesis and Purification

The preparation of enantiomerically pure this compound is crucial for studying its stereospecific biological activities and for its use as a chiral building block. Both enzymatic and chemical methods have been developed for this purpose.

Enzymatic Synthesis of (R)-3-Hydroxyoctanoic Acid

A highly efficient method for producing enantiomerically pure (R)-3-hydroxyoctanoic acid involves the enzymatic hydrolysis of bacterial poly(3-hydroxyoctanoate) (P(3HO)).

Protocol: Enzymatic Hydrolysis of P(3HO)

-

Preparation of P(3HO) latex: The P(3HO) polymer is first dissolved in a suitable solvent and then emulsified to form a latex suspension.

-

Enzymatic Depolymerization: A specific P(3HO) depolymerinase, often from Pseudomonas fluorescens, is used to catalyze the hydrolysis of the polymer into its monomeric units. The reaction is typically carried out in a buffered solution at a controlled temperature and pH.

-

Product Recovery: After the reaction is complete, the enzyme is removed, and the aqueous solution containing (R)-3-hydroxyoctanoic acid is purified, often through techniques like preparative reversed-phase chromatography.

Chemical Synthesis

While enzymatic methods are effective for the (R)-enantiomer, chemical synthesis provides access to both (R)- and (S)-enantiomers with high purity. Asymmetric synthesis strategies are employed to introduce the chiral center with a high degree of stereocontrol. One common approach is the Sharpless asymmetric dihydroxylation of a suitable alkene precursor, which can be tailored to yield either the (R)- or (S)-diol, followed by oxidative cleavage and further functional group manipulations.

Analytical Characterization

The accurate characterization of this compound and the determination of its enantiomeric purity are essential for research and quality control. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating and quantifying the enantiomers of this compound.

Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective.[13]

-

Mobile Phase: The choice of mobile phase depends on the column and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with an acidic modifier).

-

Detection: Due to the lack of a strong chromophore, detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and specificity, by coupling the HPLC to a mass spectrometer (LC-MS).[13]

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system. For enhanced detection with UV, pre-column derivatization with a chromophore-containing reagent can be employed.[13]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. Predicted ¹H NMR spectra in D₂O show characteristic signals for the protons adjacent to the hydroxyl and carboxyl groups, as well as the aliphatic chain.[14][15]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to obtain structural information through fragmentation analysis. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is typically observed.[2] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and generate a characteristic pattern that aids in structural confirmation.[2]

Conclusion

This compound is a multifaceted molecule with significant implications for both basic research and drug development. Its stereochemistry is a critical determinant of its biological activity, particularly its role as an endogenous agonist for the HCA3 receptor. The anti-lipolytic and antimicrobial properties of this compound and its derivatives highlight their therapeutic potential. A thorough understanding of its biosynthesis, synthesis, and analytical characterization is essential for harnessing its full potential in the development of novel therapeutics for metabolic and infectious diseases.

References

- Radivojević, J., O'Connor, K., & Nikodinovic-Runic, J. (2016). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 100(3), 1103–1121.

- Nikodinovic-Runic, J., O'Connor, K., et al. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 99(24), 10451–10463.

- BenchChem. (2025). An In-depth Technical Guide on (3R)-3-Hydroxyoctanoyl-CoA and Fatty Acid Beta-Oxidation.

- Microbe Notes. (2023, October 16). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram.

- Abcam. (n.d.). Fatty acid beta oxidation.

- Wikipedia. (2024, January 5). Beta oxidation.

- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0001954).

- National Center for Biotechnology Information. (n.d.). Details about three fatty acid oxidation pathways occurring in man.

- Ahmed, K., Offermanns, S., et al. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology, 2, 51.

- Ahmed, K., Offermanns, S., et al. (2011). Biological roles and therapeutic potential of hydroxy-carboxylic acid receptors. CORE.

- Yang, Y., et al. (2023). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Journal of Medicinal Chemistry, 66(20), 13966–13978.

- Ahmed, K., Offermanns, S., et al. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology, 2, 51.

- Wikipedia. (2023, December 12). Hydroxycarboxylic acid receptor 3.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312861, (R)-3-Hydroxyoctanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26613, this compound.

- BenchChem. (2025). Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11367166, (3S)-3-hydroxyoctanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11367166, (3S)-3-hydroxyoctanoic acid.

- MiMeDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (MMDBc0000398).

- NP-MRD. (2022, May 11). Showing NP-Card for this compound (NP0086822).

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). HCA3 receptor. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.

- FooDB. (2010, April 8). Showing Compound (R)-3-Hydroxyoctanoic acid (FDB010907).

- ResearchGate. (2025, August 7). Studies towards lipid A: a synthetic strategy for the enantioselective preparation of 3-hydroxy fatty acids.

- The Good Scents Company. (n.d.). This compound.

- Kéki, S., et al. (2019).

- Han, X., & Gross, R. W. (2005). Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. Journal of lipid research, 46(2), 197–208.

- Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?

- Sigma-Aldrich. (n.d.). (±)-3-Hydroxyoctanoic acid =97 88930-08-9.

- Wang, J., et al. (2021). HPTLC-ESI-MS analysis of 8-hydroxyoctanoic acid, 3,10-dihydroxydecanoic... Food Chemistry, 354, 129524.

- ResearchGate. (n.d.). Library of compounds (1–18) based on (R)-3-hydroxyoctanoic acid derived from bacterial polyester polyhydroxyoctanoate.

- National Center for Biotechnology Information. (n.d.). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards.

- Compton, B. J., et al. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12, 1369651.

- Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from Research Journal of Pharmacy and Technology website.

- Revvity. (n.d.). Obesity, Diabetes and Metabolic Disease Reagents.

- Semantic Scholar. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.

- Aboul-Enein, H. Y., & Ali, I. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2167–2176.

- National Center for Biotechnology Information. (n.d.). Prospects of late-stage development agents in the treatment of metabolic dysfunction-associated steatohepatitis.

- Semantic Scholar. (2022, November 19). Screening of Chemical Composition, Antimicrobial and Antioxidant Activities of Essential Oil and Volatile Fraction from Olive Mill Wastewater.

Sources

- 1. (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0001954) [hmdb.ca]

- 6. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 7. Hydroxycarboxylic acid receptor 3 - Wikipedia [en.wikipedia.org]

- 8. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fatty acid beta oxidation | Abcam [abcam.com]

- 12. Beta oxidation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MiMeDB: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (MMDBc0000398) [mimedb.org]

- 15. NP-MRD: Showing NP-Card for this compound (NP0086822) [np-mrd.org]

The Pivotal Role of 3-Hydroxyoctanoic Acid in Pseudomonas Metabolism and Pathogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-3-hydroxyoctanoic acid (3HO) stands as a critical metabolic node in Pseudomonas species, particularly the opportunistic pathogen Pseudomonas aeruginosa. Far from being a simple metabolic intermediate, 3HO serves as a key precursor for the biosynthesis of two major classes of virulence-associated polymers: rhamnolipid biosurfactants and polyhydroxyalkanoates (PHAs). Its production and metabolic fate are intricately regulated by complex genetic networks, including quorum sensing, which links its availability to population density and coordinated group behaviors such as biofilm formation and virulence factor secretion. This technical guide provides an in-depth exploration of the biosynthesis of 3HO, its subsequent conversion into rhamnolipids and PHAs, the regulatory mechanisms governing these pathways, and its broader implications for Pseudomonas physiology and pathogenicity. We further detail established experimental protocols for the study and quantification of these molecules, offering a comprehensive resource for researchers and professionals in drug development targeting Pseudomonas infections.

Introduction: The Centrality of a C8 Intermediate

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its metabolic versatility and its capacity to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key aspect of its pathogenic success lies in the coordinated expression of a wide array of virulence factors, many of which are controlled by cell-to-cell communication systems known as quorum sensing (QS).[1][2] At the heart of the production of several of these virulence factors is a deceptively simple molecule: (R)-3-hydroxyoctanoic acid. This C8 hydroxy fatty acid is a critical branch-point metabolite, funnelling carbon from fatty acid metabolism into pathways that produce rhamnolipids, essential for motility and biofilm maturation, and PHAs, which act as intracellular carbon and energy stores.[3] Understanding the biological roles of 3HO is therefore paramount to deciphering the intricate web of virulence regulation in Pseudomonas and identifying novel targets for therapeutic intervention.

Biosynthesis of (R)-3-Hydroxyoctanoic Acid

The primary route for the synthesis of (R)-3-hydroxyoctanoic acid in Pseudomonas is through the fatty acid de novo synthesis (FAS) and β-oxidation pathways. Intermediates from these pathways are diverted to produce the (R)-enantiomer of 3-hydroxyacyl-CoAs, the direct precursors for both rhamnolipid and PHA synthesis.

Key Enzymes and Genetic Loci

The conversion of intermediates from fatty acid metabolism into (R)-3-hydroxyacyl-CoAs is a critical step. While the FASII pathway primarily produces (S)-3-hydroxyacyl-ACPs, specific enzymes are required to generate the (R)-isomer needed for rhamnolipid and PHA synthesis. The gene rhlG, encoding a β-ketoacyl reductase, has been shown to be involved in diverting intermediates from fatty acid biosynthesis towards rhamnolipid production.[4] Additionally, the transacylase encoded by phaG plays a crucial role in channeling (R)-3-hydroxyacyl moieties from acyl carrier protein (ACP) to coenzyme A (CoA), making them available for PHA synthase.[5]

Metabolic Flux and Precursor Supply

The availability of fatty acid precursors significantly influences the production of 3HO and its derivatives. Pseudomonas species can utilize a variety of carbon sources, including alkanes and fatty acids, to fuel these pathways.[6][7][8] For instance, growth on octanoic acid leads to the production of PHAs with a high proportion of 3-hydroxyoctanoate monomers.[8][9] The metabolic flexibility of Pseudomonas allows it to adapt to different environments and channel carbon into the synthesis of 3HO-derived compounds that are most advantageous for survival and virulence.

Metabolic Fates of 3-Hydroxyoctanoic Acid: A Dichotomy of Virulence

Once synthesized, this compound is directed towards two major biosynthetic pathways, each culminating in products with distinct but often interconnected roles in Pseudomonas biology.

Rhamnolipid Biosynthesis: Surfactants for Motility and Biofilm Structuring

Rhamnolipids are glycolipid biosurfactants that play a multifaceted role in the lifestyle of P. aeruginosa.[10] They are crucial for swarming motility, the formation of structured biofilms, and the uptake of hydrophobic substrates.[11] The biosynthesis of rhamnolipids is a multi-step enzymatic process that begins with the dimerization of two this compound molecules.

The key enzymes in this pathway are encoded by the rhl operon:

-

RhlA: An acyltransferase that synthesizes the fatty acid precursor, 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), by joining two molecules of (R)-3-hydroxyoctanoyl-ACP.[11]

-

RhlB: A rhamnosyltransferase I that links a molecule of dTDP-L-rhamnose to HAA, forming a mono-rhamnolipid.[11][12]

-

RhlC: A rhamnosyltransferase II that adds a second rhamnose molecule to the mono-rhamnolipid, resulting in the formation of a di-rhamnolipid.[11][12]

The composition of the fatty acid chains in rhamnolipids can vary, but the C10-C10 dimer derived from 3-hydroxydecanoic acid is the most abundant in P. aeruginosa.[13]

Caption: Rhamnolipid biosynthesis pathway in Pseudomonas.

Polyhydroxyalkanoate (PHA) Synthesis: Intracellular Carbon Stores

Polyhydroxyalkanoates are biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage compounds.[6] In Pseudomonas, these polymers are typically composed of medium-chain-length (mcl)-3-hydroxyalkanoates, with 3-hydroxyoctanoate being a common monomer.[7] The synthesis of PHAs is particularly prominent under conditions of nutrient limitation, such as nitrogen or phosphorus depletion, in the presence of excess carbon.[9]

The key enzyme in this pathway is PHA synthase (PhaC) , which polymerizes (R)-3-hydroxyacyl-CoA monomers into the PHA polymer.[14][15] The genes for PHA synthesis are often clustered in an operon, which in Pseudomonas typically includes phaC1, phaZ (encoding a PHA depolymerase), and phaC2.[15]

The accumulation of PHAs serves as a survival strategy, allowing the bacteria to endure periods of nutrient starvation. There is also evidence suggesting that PHA biosynthesis plays a role in stress tolerance and biofilm formation.[3]

Caption: Hierarchical quorum sensing regulation in Pseudomonas aeruginosa.

Broader Biological Implications of this compound and its Derivatives

The influence of 3HO extends beyond its role as a precursor for rhamnolipids and PHAs. These end products have profound effects on the lifestyle and virulence of P. aeruginosa.

Biofilm Formation and Architecture

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, and they are a hallmark of chronic P. aeruginosa infections. Rhamnolipids are essential for the development of mature, differentiated biofilms. [3][11]They are involved in maintaining open channels within the biofilm, which are necessary for nutrient and oxygen transport. PHA accumulation has also been linked to biofilm formation, with PHA-negative mutants showing altered biofilm architecture. [3]

Virulence Factor Production and Host-Pathogen Interactions

The QS-dependent regulation of 3HO metabolism ensures that its downstream products are synthesized in concert with a host of other virulence factors, such as proteases, elastases, and pyocyanin. [16][17]Rhamnolipids themselves can act as virulence factors by disrupting host cell membranes. Furthermore, (R)-3-hydroxyoctanoic acid and its derivatives have been shown to possess antimicrobial activity and can modulate the QS systems of other bacteria. [18][19]

Experimental Methodologies

The study of this compound and its metabolic products requires a combination of genetic, biochemical, and analytical techniques.

Quantification of this compound and its Derivatives

Table 1: Analytical Techniques for Quantification

| Analyte | Method | Principle | Reference |

| This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to volatile esters followed by separation and mass-based detection. | [13] |

| Rhamnolipids | High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often with UV or evaporative light scattering detection. | [20] |

| Orcinol Assay | Colorimetric method for the quantification of rhamnose, a component of rhamnolipids. | [16] | |

| Polyhydroxyalkanoates (PHAs) | Gas Chromatography (GC) | Methanolysis of lyophilized cells to convert PHA monomers into methyl esters for GC analysis. | [7][8] |

| Nile Red Staining | A fluorescent dye that specifically stains intracellular PHA granules, allowing for microscopic visualization and quantification. | [21] |

Protocol: Extraction and GC-MS Analysis of PHAs

This protocol outlines a standard procedure for the analysis of PHA content and composition from bacterial cells.

-

Cell Harvesting: Centrifuge a known volume of bacterial culture (e.g., 50 mL) at 5,000 x g for 10 minutes.

-

Washing: Wash the cell pellet twice with distilled water to remove residual medium components.

-

Lyophilization: Freeze-dry the cell pellet to obtain the cell dry weight (CDW).

-

Methanolysis: a. Weigh 10-20 mg of lyophilized cells into a screw-cap glass tube. b. Add 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid and a known concentration of an internal standard (e.g., benzoic acid). c. Seal the tube tightly with a Teflon-lined cap. d. Heat at 100°C for 3 hours in a heating block or oven.

-

Extraction: a. Cool the tube to room temperature. b. Add 1 mL of distilled water and vortex vigorously for 1 minute. c. Centrifuge at 2,000 x g for 5 minutes to separate the phases. d. Carefully transfer the lower chloroform phase containing the 3-hydroxyacyl methyl esters to a new vial.

-

GC-MS Analysis: a. Inject 1 µL of the chloroform extract into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the different methyl esters. c. Identify and quantify the peaks by comparing their retention times and mass spectra to those of known standards.

Conclusion and Future Directions

(R)-3-hydroxyoctanoic acid is a linchpin in the metabolic and virulence networks of Pseudomonas. Its central position as a precursor for both rhamnolipids and PHAs, coupled with its regulation by quorum sensing, underscores its importance in the adaptation and pathogenicity of these bacteria. A thorough understanding of the biosynthesis and metabolic fate of 3HO provides a foundation for the development of novel anti-virulence strategies.